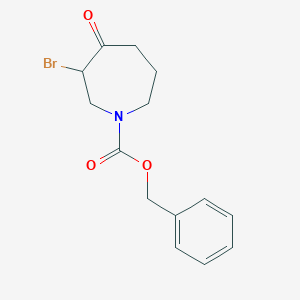

Benzyl 3-bromo-4-oxoazepane-1-carboxylate

Description

Significance of Azepane Heterocycles in Contemporary Organic Synthesis

Azepane and its derivatives are of considerable interest in organic synthesis and medicinal chemistry. uni.luresearchgate.net The seven-membered ring's flexibility allows for a range of conformations, which can be crucial for biological activity. uni.lu This structural feature has been exploited in the development of several pharmaceuticals. For instance, the natural product (-)-balanol, which contains an azepane ring, has shown potential as an ATP-competitive inhibitor of protein kinase. uni.lu Furthermore, synthetic azepane-containing drugs like Tolazamide, an oral blood glucose-lowering agent for type 2 diabetes, and Azelastine, a potent second-generation histamine (B1213489) antagonist, highlight the therapeutic importance of this heterocyclic system. uni.lulibretexts.org The ability to introduce various substituents onto the azepane ring is key to modulating the pharmacological properties of these compounds. uni.luguidechem.com

Structural Context of Benzyl (B1604629) 3-bromo-4-oxoazepane-1-carboxylate within Substituted Azepanones

Benzyl 3-bromo-4-oxoazepane-1-carboxylate is a member of the substituted azepanone class of compounds. The "azepanone" designation indicates the presence of a ketone functional group within the azepane ring. The position and nature of substituents on the azepanone ring can significantly influence the molecule's reactivity and potential biological activity. guidechem.com In this specific molecule, the nitrogen is protected by a benzyl carbamate (B1207046) (Cbz) group, a common strategy in organic synthesis to control the reactivity of the amine during synthetic transformations.

The most notable feature is the bromine atom at the 3-position, which is alpha (α) to the carbonyl group at the 4-position. This arrangement makes it an α-haloketone. wordpress.comchemicalbook.comwhiterose.ac.uklibretexts.orgmdpi.com α-Haloketones are versatile building blocks in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. chemicalbook.comlibretexts.org This dual reactivity allows for a wide range of subsequent chemical modifications.

Research Imperatives and Current Challenges in the Synthesis and Functionalization of Halogenated Oxoazepanes

The synthesis and functionalization of halogenated oxoazepanes like this compound present both opportunities and challenges for organic chemists. The primary research imperative is to develop efficient and stereoselective methods for their synthesis, as the precise arrangement of atoms is often critical for their intended application.

A likely synthetic route to this compound would involve the α-bromination of the parent compound, Benzyl 4-oxoazepane-1-carboxylate (CAS Number: 83621-33-4). researchgate.netchemicalbook.com This transformation can typically be achieved using a bromine source, such as Br2, in an acidic medium like acetic acid. libretexts.org The reaction proceeds through an enol intermediate. libretexts.org A significant challenge in this synthesis is controlling the regioselectivity of the bromination, especially if there are other enolizable positions on the ring.

The functionalization of the resulting α-bromo-β-amino ketone system opens up numerous synthetic possibilities. The bromine atom can be displaced by a variety of nucleophiles, or it can be used to facilitate elimination reactions to introduce unsaturation into the ring. libretexts.org However, the reactivity of these compounds can also be a challenge, as they can be prone to side reactions such as rearrangements. The development of mild and selective conditions for their synthesis and subsequent reactions is an ongoing area of research.

Interactive Data Tables

Below are data tables with information on this compound and its parent compound.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H16BrNO3 | Inferred |

| Molecular Weight | 326.19 g/mol | Inferred |

| IUPAC Name | This compound | Inferred |

| CAS Number | Not available in public databases | N/A |

| Physical State | Likely a solid or viscous liquid at room temperature | Inferred based on analogues whiterose.ac.uk |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF | Inferred |

Table 2: Properties of Benzyl 4-oxoazepane-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C14H17NO3 | researchgate.net |

| Molecular Weight | 247.29 g/mol | researchgate.net |

| IUPAC Name | Benzyl 4-oxoazepane-1-carboxylate | uni.lu |

| CAS Number | 83621-33-4 | researchgate.netchemicalbook.com |

| Physical State | Not specified in available sources | N/A |

| SMILES | O=C1CCCN(CC1)C(=O)OCc2ccccc2 | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-bromo-4-oxoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c15-12-9-16(8-4-7-13(12)17)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIONDOIDAIRBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(CN(C1)C(=O)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of Benzyl 3 Bromo 4 Oxoazepane 1 Carboxylate

Retrosynthetic Disconnections and Primary Synthetic Pathways for the Compound

A retrosynthetic analysis of Benzyl (B1604629) 3-bromo-4-oxoazepane-1-carboxylate suggests that the molecule can be disconnected to reveal more readily available starting materials. The primary disconnection would be at the C-Br bond, leading to the precursor Benzyl 4-oxoazepane-1-carboxylate. This intermediate is central to the synthesis, and its formation constitutes the main challenge.

The N-benzyl carbamate (B1207046) protecting group can be retrosynthetically cleaved to reveal 4-oxoazepane. The azepane ring itself can be envisioned as arising from a six-membered piperidine (B6355638) precursor through a ring expansion reaction, a common and powerful strategy for accessing seven-membered rings. Alternatively, cyclization of a linear amino acid derivative could also be considered.

Based on this analysis, a plausible forward synthetic pathway would commence with a suitable piperidine derivative. A key intermediate would be Benzyl 4-oxopiperidine-1-carboxylate, which is commercially available. This six-membered ring can then be subjected to a ring expansion reaction to form the seven-membered azepanone ring. Subsequent α-bromination of the resulting Benzyl 4-oxoazepane-1-carboxylate would then yield the target compound.

The regioselective introduction of the bromine atom at the C-3 position is a critical step. Standard methods for the α-bromination of ketones can be employed, such as the use of N-bromosuccinimide (NBS) under acidic or radical conditions, or elemental bromine in a suitable solvent. mdpi.comnih.govtandfonline.com The regioselectivity of this reaction will be influenced by the reaction conditions and the nature of the substrate.

| Step | Transformation | Key Reagents and Conditions | Precursor | Product |

| 1 | Ring Expansion | e.g., Diazomethane, Tiffeneau-Demjanov rearrangement | Benzyl 4-oxopiperidine-1-carboxylate | Benzyl 4-oxoazepane-1-carboxylate |

| 2 | α-Bromination | N-Bromosuccinimide (NBS), acid catalyst or radical initiator | Benzyl 4-oxoazepane-1-carboxylate | Benzyl 3-bromo-4-oxoazepane-1-carboxylate |

Azepane Ring Construction Techniques Pertinent to Oxoazepane Synthesis

The construction of the azepane ring is a cornerstone of the synthesis of this compound. Several methodologies have been developed for the synthesis of seven-membered N-heterocycles, with ring expansion strategies being particularly prevalent.

Ring Expansion Strategies for Seven-Membered N-Heterocycles

Ring expansion reactions provide an efficient route to azepane derivatives from more readily available five- or six-membered ring precursors. These methods often involve the generation of a reactive intermediate that triggers a rearrangement to the larger ring system.

Beckmann Rearrangement-Based Approaches to Azepanones

The Beckmann rearrangement is a classic and industrially significant reaction for the synthesis of lactams from cyclic ketoximes. organic-chemistry.org The archetypal example is the conversion of cyclohexanone (B45756) oxime to ε-caprolactam, the monomer for Nylon 6. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid. organic-chemistry.org

The mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the departing water molecule, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. organic-chemistry.org In the context of substituted azepanone synthesis, a functionalized piperidone can be converted to its oxime and then subjected to Beckmann rearrangement. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime and the migratory aptitude of the substituents.

| Precursor | Reagents | Product | Notes |

| Cyclohexanone Oxime | H₂SO₄ | ε-Caprolactam | Industrial synthesis of Nylon 6 monomer. organic-chemistry.orgresearchgate.net |

| Substituted Piperidone Oxime | Acid catalyst (e.g., PPA, H₂SO₄) | Substituted Azepanone | Migrating group is anti to the leaving group. organic-chemistry.org |

Six-to-Seven-Membered Heterocyclic Ring Expansion Methodologies

Besides the Beckmann rearrangement, other methods are available for the one-carbon ring expansion of six-membered heterocycles to their seven-membered counterparts. The Tiffeneau-Demjanov rearrangement is a notable example, involving the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an expanded cycloketone. researchgate.netgoogle.com This reaction proceeds via the formation of a diazonium ion, which then undergoes a rearrangement with concomitant ring expansion.

For the synthesis of an N-protected 4-oxoazepane, one could envision a strategy starting from a suitably functionalized piperidine. For instance, a cyanohydrin derived from N-protected 4-piperidone could be reduced to the corresponding amino alcohol, which would then be a substrate for the Tiffeneau-Demjanov rearrangement.

Photochemical Dearomative Ring Expansion of Nitroarenes

A more recent and innovative approach to the synthesis of azepanes involves the photochemical dearomative ring expansion of nitroarenes. mdpi.comacs.org This method utilizes blue light to convert a nitro group into a singlet nitrene, which then inserts into the aromatic ring to form a seven-membered azepine derivative. acs.orgrsc.org Subsequent hydrogenation of the unsaturated azepine yields the saturated azepane ring system. acs.org

This strategy offers a rapid entry to complex azepanes from simple aromatic precursors. The reaction is typically carried out at room temperature and has been shown to be applicable to a range of substituted nitroarenes, allowing for the synthesis of diverse azepane analogues. mdpi.comacs.org

Piperidine Ring Expansion for Azepane Derivatives

Direct ring expansion of piperidine derivatives can also be achieved through various other chemical transformations. For example, the reaction of N-protected 2-vinylpiperidines can be catalyzed by palladium complexes to induce a two-carbon ring expansion to the corresponding azepane. colab.ws Another approach involves the intramolecular reductive amination of δ-amino ketones, which can be derived from piperidine precursors. This method has been shown to be effective for the synthesis of various saturated nitrogen heterocycles, including azepanes. nih.gov

Furthermore, stereocontrolled synthetic routes have been developed based on the oxidative cleavage of bicyclic systems derived from piperidines, followed by a ring-closing double reductive amination to furnish azepane-based amino acid derivatives. These methods provide excellent control over the stereochemistry of the final products.

Cyclization-Based Strategies for Azepane Formation

The construction of the seven-membered azepane ring system is a significant challenge in synthetic organic chemistry. Various cyclization strategies have been developed to address this, offering diverse pathways to this important heterocyclic motif. These methods provide access to a range of substituted azepanes, which are valuable intermediates in medicinal chemistry and materials science.

Ring-Closing Metathesis (RCM) in Azepane Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including azepanes. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile ethylene (B1197577) byproduct. wikipedia.orgorganic-chemistry.org The functional group tolerance and predictable reactivity of modern RCM catalysts have made this a favored method for the construction of complex cyclic structures. nih.gov

The application of RCM to the synthesis of azepanes typically involves the preparation of a linear precursor containing two terminal alkene functionalities connected by a nitrogen-containing tether. Upon exposure to the metathesis catalyst, the diene undergoes cyclization to afford the corresponding dihydroazepine, which can subsequently be hydrogenated to yield the saturated azepane ring. The success of the RCM reaction is influenced by factors such as the choice of catalyst, solvent, and reaction concentration.

A notable application of this methodology is in the synthesis of constrained peptides and peptidomimetics, where the azepane ring serves as a structural scaffold. For instance, the synthesis of a 13-membered ring in the total synthesis of manzamine A was achieved using a first-generation Grubbs catalyst, demonstrating the utility of RCM in constructing large, nitrogen-containing rings. wikipedia.org

Table 1: Examples of Ring-Closing Metathesis for the Synthesis of Nitrogen Heterocycles

| Substrate | Catalyst (mol%) | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-Diallyl-p-toluenesulfonamide | Grubbs I (5) | Benzene | 1-(Tosyl)-2,3,4,7-tetrahydro-1H-azepine | 85 | nih.gov |

| Diethyl diallylmalonate | Grubbs I (4) | CH2Cl2 | Diethyl 3,6-dihydro-1(2H)-azepine-4,4-dicarboxylate | 95 | nih.gov |

Zirconium-Mediated Cyclizations for Substituted Azepanes

Zirconium-mediated cyclization reactions offer a distinct approach to the synthesis of substituted azepanes. soton.ac.uk This methodology often involves the use of low-valent zirconium reagents, such as "Cp2Zr", which can mediate the reductive cyclization of enynes or diynes. The intramolecular co-cyclisation of 4- or 5-azanona-1,8-dienes, -enynes, and -diynes using zirconocene(1-butene) generates zirconacycles. soton.ac.uk These intermediates can then be quenched with various electrophiles to introduce substituents onto the newly formed azepane ring.

Protonolysis of the zirconacycle intermediate affords the corresponding 3,4- or 4,5-disubstituted azepanes. soton.ac.uk Alternatively, reaction with reagents like dimethyl acetylenedicarboxylate and CuCl can lead to the formation of benzazepanes. soton.ac.uk This method provides a convergent route to densely functionalized azepane derivatives from readily available starting materials. The stereochemical outcome of the reaction can often be controlled by the geometry of the starting material and the reaction conditions. The development of highly enantioselective zirconium-catalyzed cyclizations of aminoalkenes has further expanded the utility of this approach, providing access to chiral N-heterocyclic amines with high enantiomeric excesses. nih.gov

Table 2: Zirconium-Mediated Cyclization of Aminoalkenes

| Substrate | Catalyst | Product | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| 2,2-Diphenyl-4-penten-1-amine | {PhB(C5H4)(Ox(4S-iPr,Me2))2}Zr(NMe2)2 | (R)-2-Methyl-4,4-diphenylpyrrolidine | 95 | nih.gov |

| 2,2-Diphenyl-5-hexen-1-amine | {PhB(C5H4)(Ox(4S-iPr,Me2))2}Zr(NMe2)2 | (R)-2-Methyl-5,5-diphenylpiperidine | >99 | nih.gov |

Silyl-aza-Prins Cyclization for Seven-Membered Nitrogen Heterocycles

The silyl-aza-Prins cyclization is a powerful method for the construction of nitrogen-containing heterocycles, including azepanes. nih.gov This reaction involves the Lewis acid-promoted cyclization of an amine containing an allylsilane moiety onto an aldehyde. The process leads to the formation of trans-azepanes in high yields and with good to excellent diastereoselectivities. nih.gov

Table 3: Silyl-aza-Prins Cyclization for the Synthesis of Azepanes

| Amine Substrate | Aldehyde | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| N-(4-(trimethylsilyl)but-3-en-1-yl)aniline | Benzaldehyde | InCl3 | 2-Phenyl-1-phenylazepane | 85 | >95:5 | nih.gov |

| N-benzyl-4-(trimethylsilyl)but-3-en-1-amine | Isovaleraldehyde | InCl3 | 1-Benzyl-2-isobutylazepane | 78 | 90:10 | nih.gov |

(4+3) Annulation of Donor-Acceptor Cyclopropanes with Azadienes for Azepanone Construction

The (4+3) annulation of donor-acceptor (D-A) cyclopropanes with 2-aza-1,3-dienes represents a convergent and highly stereoselective strategy for the synthesis of densely substituted azepanones. nih.govnih.gov This Lewis acid-catalyzed reaction proceeds under mild conditions to afford seven-membered lactams in good to excellent yields. nih.govepfl.ch Ytterbium triflate (Yb(OTf)3) has been identified as a particularly effective catalyst for this transformation. nih.gov

The scope of the reaction is broad, accommodating a variety of electron-rich (hetero)aryl and alkenyl, as well as amino-substituted, donor-acceptor cyclopropanes. nih.gov The electronic nature of the substituents on the cyclopropane (B1198618) can influence the reaction efficiency, with more electron-rich systems generally providing higher yields. nih.gov Furthermore, an enantioselective variant of this annulation has been developed using a copper triflate-trisoxazoline (Tox) ligand system. nih.gov The resulting cycloadducts are versatile intermediates that can undergo further modifications. nih.gov

Table 4: (4+3) Annulation for the Synthesis of Azepanones

| Donor-Acceptor Cyclopropane | Azadiene | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-(1-(4-methoxyphenyl)ethylidene)aniline | Yb(OTf)3 | Substituted Azepanone | 92 | >95:5 | nih.govresearchgate.net |

| Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | N-(1-(4-chlorophenyl)ethylidene)aniline | Yb(OTf)3 | Substituted Azepanone | 66 | >95:5 | nih.govresearchgate.net |

Intramolecular 1,7-Carbonyl-Enamine Cyclization Routes to Azepines and Azepanes

Intramolecular cyclization reactions involving enamines are a valuable tool for the construction of nitrogen-containing rings. The intramolecular 1,7-carbonyl-enamine cyclization provides a pathway to azepine and azepane derivatives. This strategy relies on the formation of an enamine from a suitable amine and a carbonyl compound, followed by an intramolecular nucleophilic attack of the enamine onto an electrophilic carbonyl group positioned seven atoms away.

This type of cyclization can be promoted by various catalysts and reaction conditions. For example, the pairing of a chiral pyrrolidine (B122466) catalyst with a hydrogen bond donor has been shown to enable the intramolecular conjugate addition of aldehyde-derived enamines to α,β-unsaturated esters, leading to the formation of six-membered rings. wisc.edu While this specific example leads to piperidines, the underlying principle of activating a carbonyl compound as an enamine nucleophile for an intramolecular cyclization can be extended to the formation of seven-membered rings. The success of such a 7-exo-trig cyclization would depend on the conformational preferences of the linear precursor and the relative rates of competing side reactions.

Table 5: Intramolecular Cyclizations Involving Enamines

| Substrate | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde with pendant α,β-unsaturated ester | Chiral Pyrrolidine / Urea Co-catalyst | Substituted Piperidine | 92 | wisc.edu |

| β-Keto ester and primary amine | Sc(OTf)3 | β-Enamino ester | 70-95 | acgpubs.org |

β-Lactam Derived Approaches to 2-Oxoazepanes via Ring Opening and Recyclization

β-Lactams, or 2-azetidinones, are versatile synthetic intermediates that can be transformed into a variety of other nitrogen-containing heterocycles. One such transformation involves the ring opening of a β-lactam followed by recyclization to form a larger ring, such as a 2-oxoazepane. This strategy often takes advantage of substituents on the β-lactam ring that can act as internal nucleophiles.

A specific example of this approach is the synthesis of quaternary α,α-2-oxoazepane α-amino acids from ornithine-derived β-lactams. nih.gov In this process, a 1-Boc-activated β-lactam undergoes intramolecular ring opening initiated by the side-chain amino group of the ornithine residue. This is followed by a 7-exotrig ring closure to form the seven-membered 2-oxoazepane ring. nih.gov The reaction proceeds stereoselectively, providing enantiomerically pure products. nih.govresearchgate.net This rearrangement from a four-membered to a seven-membered lactam is a powerful method for generating complex heterocyclic structures.

Table 6: Synthesis of 2-Oxoazepanes from β-Lactam Precursors

| β-Lactam Substrate | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (3S,4S)-1-Boc-3-((S)-3-(benzyloxycarbonylamino)propyl)-4-methyl-azetidin-2-one | H2, Pd/C, MeOH | Methyl (S)-4-amino-3-methyl-2-oxoazepane-4-carboxylate | 81 | nih.govresearchgate.net |

Sequential Rhodium(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement for Fused Azepine Systems

A powerful strategy for the formation of fused dihydroazepine derivatives involves a sequence initiated by a rhodium(II)-catalyzed intramolecular cyclopropanation. This process typically starts with a 1-sulfonyl-1,2,3-triazole that has a tethered diene. The reaction proceeds through the formation of an α-imino rhodium(II) carbenoid intermediate wikipedia.org. This highly reactive species then undergoes an intramolecular cyclopropanation to create a transient 1-imino-2-vinylcyclopropane intermediate.

This intermediate is poised for a rapid 1-aza-Cope rearrangement, which is a type of tandfonline.comtandfonline.com-sigmatropic rearrangement wikipedia.orgchem-station.com. This rearrangement reconfigures the atoms of the vinylcyclopropane to form the fused dihydroazepine ring system. The reaction is known to proceed with good to excellent yields and can be performed on a gram scale researchgate.net. The stereospecificity of the aza-Cope rearrangement is high, largely due to a preference for a chair-like transition state chem-station.com.

Introduction of the Bromine Moiety at the Alpha-Position to the Ketone

The introduction of a bromine atom at the carbon adjacent to the carbonyl group (the α-position) of the azepanone ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved through the electrophilic α-halogenation of the ketone.

Mechanistic Considerations of Alpha-Halogenation in Ketones

The α-halogenation of ketones can proceed under either acidic or basic conditions, each with distinct mechanistic pathways and outcomes in terms of regioselectivity wikipedia.org. For the synthesis of this compound, an acid-catalyzed approach is generally preferred to control the position of bromination.

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. The reaction mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂) pearson.com. This step results in the formation of a new carbon-bromine bond and a protonated carbonyl group.

Deprotonation: The protonated carbonyl is then deprotonated, regenerating the acid catalyst and yielding the α-bromo ketone product masterorganicchemistry.com.

The kinetics of the reaction are typically first-order with respect to the ketone and the acid catalyst, but zero-order with respect to the halogen. This is because the slow step is the formation of the enol, and the subsequent reaction with the halogen is fast masterorganicchemistry.com.

| Reactant | Order of Reaction | Role in Rate-Determining Step |

|---|---|---|

| Ketone | First | Yes |

| Acid Catalyst | First | Yes |

| Bromine (Br₂) | Zero | No |

For an unsymmetrical ketone like benzyl 4-oxoazepane-1-carboxylate, there are two possible α-positions for bromination. The regioselectivity of the reaction under acidic conditions is determined by the stability of the intermediate enol. The formation of the more substituted enol is generally favored thermodynamically, as it is the more stable enol isomer. Consequently, the bromination will predominantly occur at the more substituted α-carbon wikipedia.org.

The stereochemical outcome of the α-bromination of cyclic ketones can be influenced by the steric hindrance of the incoming electrophile and the conformation of the ring. The bromine atom will typically approach from the less sterically hindered face of the enol intermediate acs.org.

Application of N-Bromosuccinimide (NBS) for Selective Bromination

While molecular bromine can be used for α-bromination, N-Bromosuccinimide (NBS) is often a preferred reagent due to its ease of handling as a crystalline solid and its ability to provide a low, constant concentration of bromine in the reaction mixture masterorganicchemistry.com. This helps to minimize side reactions, such as polybromination.

NBS can be used for the α-bromination of ketones under acidic catalysis missouri.edu. The reaction proceeds through the same enol intermediate as with Br₂. The acidic conditions promote enolization, and the enol then reacts with the electrophilic bromine provided by NBS commonorganicchemistry.com. The use of a catalyst such as acidic alumina or Montmorillonite K-10 clay can enhance the rate and selectivity of the reaction tandfonline.comnih.gov. For cyclic ketones, reactions with NBS catalyzed by ammonium acetate in diethyl ether at room temperature have been shown to be effective rsc.orgresearchgate.netresearchgate.net.

| Reagent | Physical State | Advantages | Disadvantages |

|---|---|---|---|

| Bromine (Br₂) | Liquid | Readily available | Corrosive, volatile, can lead to side reactions |

| N-Bromosuccinimide (NBS) | Solid | Easier to handle, provides low Br₂ concentration, minimizes side reactions | Higher molecular weight |

Incorporation and Cleavage of the N-Benzyl Carbamate Protecting Group

In the synthesis of this compound, the nitrogen atom of the azepane ring is protected with a benzyl carbamate (Cbz or Z) group. This protecting group serves several important functions:

Deactivation of the Amine: The electron-withdrawing nature of the carbamate group decreases the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in unwanted side reactions during the synthesis.

Increased Stability: The protecting group enhances the stability of the molecule to the reaction conditions used in subsequent steps.

Directing Group: In some cases, a protecting group can influence the regioselectivity or stereoselectivity of a reaction, although this is less of a factor in the α-bromination step.

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid byproduct total-synthesis.com.

The cleavage of the Cbz group is a deprotection step that is usually carried out in the final stages of the synthesis to reveal the free amine. A common and mild method for the removal of the Cbz group is catalytic hydrogenolysis wikipedia.org. This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C) total-synthesis.compearson.commasterorganicchemistry.com. The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide total-synthesis.com. Alternative hydrogen sources, such as ammonium formate, can also be used in a process called transfer hydrogenation researchgate.netresearchgate.net. The Cbz group is stable to acidic and basic conditions, making it orthogonal to many other protecting groups total-synthesis.com.

| Method | Reagents | Byproducts | Advantages |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ | Mild, neutral conditions |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Toluene, CO₂, NH₃ | Avoids use of H₂ gas |

| Acidolysis | HBr in acetic acid | Benzyl bromide, CO₂ | Can be harsh |

Synthetic Methods for the Formation of N-Benzyl Carbamates (CBZ group)

The introduction of the benzyloxycarbonyl (Cbz or Z) group is a fundamental step in the synthesis of this compound, serving to protect the nitrogen atom of the azepane ring. This protection prevents unwanted side reactions and allows for selective functionalization at other positions of the heterocyclic core. The Cbz group is typically introduced by reacting the secondary amine of the azepane precursor with a suitable benzyl chloroformate reagent.

The most common reagent for this transformation is benzyl chloroformate (Cbz-Cl). The reaction is generally carried out under Schotten-Baumann conditions, which involve the use of an aqueous base, such as sodium carbonate or sodium hydroxide (B78521), to neutralize the hydrochloric acid generated during the reaction. Alternatively, an organic base like triethylamine (B128534) or pyridine (B92270) can be employed in an anhydrous organic solvent. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the stable carbamate linkage.

Table 1: Reagents for the Formation of N-Benzyl Carbamates

| Reagent | Common Name | Typical Conditions |

|---|---|---|

| Benzyl chloroformate | Cbz-Cl | Aqueous base (e.g., Na₂CO₃) or organic base (e.g., Et₃N) |

| Dibenzyl dicarbonate | Cbz₂O | Mild base, often used for sensitive substrates |

| Benzyl N-succinimidyl carbonate | Cbz-OSu | Mildly basic conditions, good for selective protection |

Orthogonal Deprotection Strategies for Benzyl Esters and Carbamates

Orthogonal protection is a powerful strategy in multi-step organic synthesis that allows for the selective removal of one protecting group in the presence of others. In the context of this compound, the benzyl group is present in the carbamate protecting the nitrogen. Understanding the various methods for its removal is crucial for the subsequent elaboration of the molecule. The primary methods for the deprotection of benzyl carbamates include catalytic hydrogenolysis, oxidative methods, and acid-mediated cleavage.

Catalytic Hydrogenolysis with Palladium Catalysts

Catalytic hydrogenolysis is the most widely used and generally mildest method for the cleavage of benzyl carbamates. This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The most common hydrogen source is molecular hydrogen (H₂), often at atmospheric or slightly elevated pressure.

The reaction proceeds on the surface of the catalyst, where the benzyl C-O bond is reductively cleaved, yielding the deprotected amine, toluene, and carbon dioxide. The choice of solvent is important, with alcohols such as methanol (B129727) or ethanol (B145695) being commonly used.

A key advantage of this method is its high chemoselectivity; it generally does not affect many other functional groups. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some halogen substituents. The efficiency of the hydrogenolysis can be influenced by the catalyst type, catalyst loading, solvent, temperature, and the presence of any catalyst poisons. For instance, sulfur-containing compounds can deactivate the palladium catalyst.

Table 2: Common Palladium Catalysts for Cbz Deprotection

| Catalyst | Hydrogen Source | Typical Solvents |

|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl acetate |

| 5% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl acetate |

| Palladium hydroxide on carbon (Pearlman's catalyst) | H₂ (gas) | Various organic solvents |

Oxidative Deprotection Methodologies

In cases where catalytic hydrogenolysis is not feasible due to the presence of reducible functional groups, oxidative methods can be employed for the removal of benzyl-type protecting groups. These methods often offer a different spectrum of chemoselectivity.

One common reagent for the oxidative cleavage of benzyl ethers and related groups is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The mechanism is believed to involve the formation of a charge-transfer complex, followed by hydride abstraction from the benzylic position. This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to benzyl ethers under certain conditions.

Another approach involves the use of nitroxyl radical catalysts, such as TEMPO, in conjunction with a co-oxidant. These systems can facilitate the oxidative deprotection of benzyl groups under mild conditions. The reactivity and selectivity of these catalytic systems can be tuned by modifying the structure of the nitroxyl radical and the choice of the co-oxidant. Recent advancements have introduced electronically tuned nitroxyl-radical catalysts that show high activity for the oxidation of benzylic ethers at ambient temperature.

Acid-Mediated Cleavage (Comparative Analysis with Other Benzyl-Type Protecting Groups)

While benzyl carbamates are generally stable to acidic conditions, strong acids can effect their cleavage. This method is less common than hydrogenolysis due to the harsh conditions required, which can be incompatible with sensitive substrates. The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack or fragmentation.

Comparing the acid lability of the Cbz group with other benzyl-type protecting groups reveals important differences. For instance, the p-methoxybenzyl (PMB) group is significantly more acid-labile due to the electron-donating methoxy group, which stabilizes the resulting benzylic carbocation. The trityl (triphenylmethyl, Tr) group is also highly acid-sensitive. In contrast, the unsubstituted benzyl group, as in the Cbz protecting group, is more robust towards acidic cleavage. This differential stability allows for selective deprotection strategies in molecules containing multiple benzyl-type protecting groups. For example, a PMB ether could be selectively cleaved with a mild acid in the presence of a Cbz group.

Table 3: Relative Acid Lability of Benzyl-Type Protecting Groups

| Protecting Group | Structure | Relative Acid Lability |

|---|---|---|

| Trityl (Tr) | -C(Ph)₃ | Very High |

| p-Methoxybenzyl (PMB) | -CH₂-C₆H₄-OCH₃ | High |

Chemo- and Regioselective Control in Multi-Step Synthesis of the Compound

The synthesis of this compound necessitates precise control over both chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of a chemical change in a molecule.

A plausible synthetic route to the target compound would likely begin with a pre-formed azepan-4-one ring or a linear precursor that can be cyclized to form the seven-membered ring. The nitrogen would be protected with the Cbz group early in the synthesis to prevent its interference in subsequent reactions.

The key regioselective step is the introduction of the bromine atom at the C3 position, alpha to the carbonyl group. This is a critical transformation that requires careful selection of the brominating agent and reaction conditions to avoid bromination at other positions or unwanted side reactions.

One common method for the α-bromination of ketones is the use of bromine (Br₂) in an acidic or basic medium. However, to achieve high regioselectivity, more specialized reagents are often employed. For instance, N-bromosuccinimide (NBS) is a widely used reagent for the selective bromination at the alpha-position of carbonyl compounds. The reaction is often catalyzed by a small amount of acid.

Alternatively, the enolate of the N-Cbz-4-oxoazepane could be formed using a suitable base, such as lithium diisopropylamide (LDA), and then trapped with an electrophilic bromine source, such as Br₂ or NBS. This approach can offer a high degree of regiocontrol, as the enolate formation can be directed by the choice of base and reaction temperature.

Throughout the synthesis, chemo- and regioselective control is paramount. For example, if any reduction steps are necessary, the choice of reducing agent must be compatible with the Cbz group and the α-bromo ketone functionality. Similarly, any nucleophilic additions must be directed to the desired position, avoiding reactions at the carbamate carbonyl or displacement of the bromine atom. The strategic application of protecting groups and the careful selection of reagents and reaction conditions are essential to successfully navigate the multi-step synthesis of this compound.

Chemical Transformations and Reactivity Profile of Benzyl 3 Bromo 4 Oxoazepane 1 Carboxylate

Reactions Involving the Alpha-Bromo Ketone Functionality

The α-bromo ketone is the most reactive site in the molecule. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond towards nucleophilic substitution and makes the α-hydrogen (at C5) acidic, facilitating elimination reactions.

Dehydrobromination Pathways to Alpha,Beta-Unsaturated Oxoazepanes

The treatment of α-bromo ketones with a base can induce the elimination of hydrogen bromide (HBr), leading to the formation of an α,β-unsaturated carbonyl compound. pressbooks.publibretexts.org In the case of Benzyl (B1604629) 3-bromo-4-oxoazepane-1-carboxylate, this dehydrobromination reaction yields Benzyl 4-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

This transformation is typically achieved by an E2 elimination mechanism. pressbooks.publibretexts.org The reaction requires a base to abstract the proton on the carbon alpha to the carbonyl group (C5). Sterically hindered, non-nucleophilic bases are often preferred to minimize competing substitution reactions. libretexts.org Pyridine (B92270) is a commonly used base for this purpose, often with heating. pressbooks.publibretexts.orglibretexts.org The resulting conjugated system is a valuable scaffold in medicinal chemistry and a versatile precursor for further reactions, such as Michael additions. fiveable.me

Table 1: Representative Conditions for Dehydrobromination of α-Bromo Ketones

| Base | Solvent | Temperature | Comments |

| Pyridine | Pyridine or inert solvent | Heat | A classic and widely used method for this transformation. pressbooks.publibretexts.org |

| Lithium Carbonate | Dimethylformamide (DMF) | Heat | Often used in combination with lithium bromide. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temperature | A strong, non-nucleophilic base capable of effecting elimination under mild conditions. |

| Potassium tert-butoxide | tert-Butanol or THF | 0 °C to Room Temp | A very strong base; can sometimes lead to side reactions if not controlled. acs.org |

The synthesis of α,β-unsaturated ketones via dehydrobromination of the corresponding α-bromo ketones is a robust and high-yielding method for introducing a carbon-carbon double bond in conjugation with a carbonyl group. pressbooks.publibretexts.org

Nucleophilic Substitution Reactions at the Brominated Carbon

The carbon atom bearing the bromine (C3) is electrophilic and susceptible to attack by a wide range of nucleophiles via an SN2 mechanism. up.ac.za This reactivity is enhanced by the adjacent carbonyl group. These reactions allow for the introduction of various substituents at the C3 position of the azepane ring, leading to a diverse array of 3-substituted 4-oxoazepane derivatives.

The reaction of α-bromo ketones with nucleophiles is a cornerstone in the synthesis of heterocyclic compounds and other complex molecules. up.ac.za A variety of nucleophiles can be employed, including:

Amines: Primary and secondary amines react to form α-amino ketones. acs.org

Thiols: Thiolates are excellent nucleophiles and react to produce α-thio ketones.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to an amine or used in cycloaddition reactions.

Carboxylates: Reaction with carboxylate salts can yield α-acyloxy ketones.

Table 2: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Type | Resulting Compound Name (Illustrative) |

| Amine | Diethylamine | α-Amino ketone | Benzyl 3-(diethylamino)-4-oxoazepane-1-carboxylate |

| Thiol | Sodium thiophenoxide | α-Thio ketone | Benzyl 4-oxo-3-(phenylthio)azepane-1-carboxylate |

| Azide | Sodium Azide (NaN₃) | α-Azido ketone | Benzyl 3-azido-4-oxoazepane-1-carboxylate |

| Hydroxide (B78521) | Sodium Hydroxide | α-Hydroxy ketone | Benzyl 3-hydroxy-4-oxoazepane-1-carboxylate |

These substitution reactions provide a powerful method for elaborating the structure of the azepane core, enabling the synthesis of analogues with diverse functionalities.

Reductive Coupling and Other Organometallic Reactions

The α-bromo ketone functionality can participate in several important organometallic reactions. One of the most notable is the Reformatsky reaction. beilstein-journals.org This reaction involves the treatment of an α-halo carbonyl compound with a metal, typically zinc, to generate a metal enolate. beilstein-journals.orgacs.org This enolate is a potent nucleophile that can react with electrophiles, most commonly aldehydes and ketones, in a process similar to an aldol (B89426) condensation. beilstein-journals.org

In the context of Benzyl 3-bromo-4-oxoazepane-1-carboxylate, reaction with zinc dust would generate a zinc enolate. This intermediate could then be coupled with an aldehyde (R-CHO) to produce a β-hydroxy ketone derivative. These reactions are valued for their ability to form carbon-carbon bonds under relatively neutral conditions, which allows for excellent functional group tolerance. beilstein-journals.org

Another class of relevant reactions involves reductive coupling processes catalyzed by transition metals like nickel or palladium. For instance, nickel-catalyzed reductive couplings can join alkyl halides with various partners. rsc.org Similarly, organoboranes can react with α-bromo ketones in the presence of a base to achieve α-alkylation. acs.org

Rearrangement Reactions (e.g., Favorskii-type Rearrangements)

Cyclic α-halo ketones are known to undergo the Favorskii rearrangement in the presence of a base, a reaction that typically results in ring contraction. wikipedia.org For this compound, a seven-membered ring, this rearrangement would lead to a six-membered piperidine (B6355638) derivative.

The mechanism is believed to proceed through the formation of a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.org The base (e.g., hydroxide or alkoxide) first forms an enolate on the side of the ketone away from the bromine atom (at C5). This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the bromine, displacing it to form the strained cyclopropanone. Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl group opens the ring to give a more stable carbanion, which is then protonated to yield the ring-contracted carboxylic acid, ester, or amide product. wikipedia.org For instance, treatment with sodium methoxide (B1231860) would yield a methyl ester of a substituted piperidine carboxylic acid. The reaction can also be promoted by certain Lewis acids. researchgate.net

Reactivity of the Oxo (Ketone) Moiety

While much of the reactivity is dominated by the α-bromo ketone system, the carbonyl group itself can undergo characteristic ketone reactions, provided the conditions are chosen carefully to avoid interfering with the more labile C-Br bond.

Selective Reduction of the Carbonyl Group

The selective reduction of the ketone at C4 to a secondary alcohol is a key transformation. Achieving this chemoselectively requires a reducing agent that will react with the ketone without causing reductive dehalogenation (loss of the bromine atom) or reduction of the benzyl carbamate (B1207046) ester.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent commonly used for the reduction of ketones and aldehydes. youtube.comcdnsciencepub.com It is generally compatible with esters and alkyl halides under controlled conditions, making it a suitable candidate for this transformation. cdnsciencepub.com The reaction, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at low temperatures, would convert the C4-keto group to a hydroxyl group, yielding Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate.

For substrates where selectivity is challenging, more specialized methods can be employed. The Luche reduction, which uses a combination of NaBH₄ and a lanthanide salt like cerium(III) chloride (CeCl₃), is known for its high chemoselectivity in reducing ketones in the presence of other reducible functional groups. stackexchange.com

Table 3: Conditions for Selective Ketone Reduction

| Reagent System | Solvent | Temperature | Key Feature |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | -20 °C to 0 °C | Mild, common reagent; temperature control is crucial to minimize side reactions. cdnsciencepub.com |

| Luche Reagent (NaBH₄/CeCl₃·7H₂O) | Methanol | -78 °C to 0 °C | Highly chemoselective for ketones, enhances the electrophilicity of the carbonyl. stackexchange.com |

| Lithium Aluminium Hydride (LiAlH₄) | THF / Diethyl Ether | -78 °C | Very powerful; likely unselective, would probably reduce the carbamate and C-Br bond as well. |

The successful selective reduction provides access to 3-bromo-4-hydroxyazepane derivatives, which are versatile intermediates for the synthesis of complex alkaloids and other biologically active molecules.

Formation of Enolates and Subsequent Carbon-Carbon Bond Forming Reactions

The presence of a ketone functionality in this compound allows for the formation of enolates, which are powerful nucleophiles for carbon-carbon bond formation. The regioselectivity of enolate formation is a key consideration. The α-carbon bearing the bromine atom is less likely to be deprotonated due to the inductive effect of the halogen. Therefore, deprotonation is expected to occur at the C5 position.

Under kinetically controlled conditions (e.g., using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures), the less substituted enolate at the C5 position would be preferentially formed. In contrast, thermodynamically controlled conditions (e.g., a weaker base at higher temperatures) would also favor the C5 enolate, as the alternative C3 enolate would be destabilized by the presence of the bromine atom.

Once formed, this enolate can participate in a variety of carbon-carbon bond-forming reactions. For instance, alkylation with alkyl halides, reactions with other electrophiles like aldehydes (in an aldol reaction), or acylation with acyl chlorides would introduce new substituents at the C5 position.

Table 1: Predicted Outcomes of C5-Enolate Reactions

| Electrophile | Reaction Type | Expected Product |

|---|---|---|

| Methyl iodide | Alkylation | Benzyl 3-bromo-5-methyl-4-oxoazepane-1-carboxylate |

| Benzaldehyde | Aldol Addition | Benzyl 3-bromo-5-(hydroxy(phenyl)methyl)-4-oxoazepane-1-carboxylate |

| Acetyl chloride | Acylation | Benzyl 5-acetyl-3-bromo-4-oxoazepane-1-carboxylate |

Derivatization to Cyclic Acetals or Ketals

The ketone at the C4 position can be protected as a cyclic acetal (B89532) or ketal. This transformation is typically acid-catalyzed and involves the reaction of the ketone with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol. adichemistry.comnih.gov This protection strategy is crucial when subsequent reactions need to be performed on other parts of the molecule without affecting the ketone. For example, if a Grignard reagent were to be used to react with another functional group, the ketone would need to be protected to prevent its reduction.

The formation of the acetal or ketal is a reversible process. mdpi.com The equilibrium can be driven towards the product by removing water, often through azeotropic distillation. The acetal or ketal can be readily removed by treatment with aqueous acid, regenerating the ketone.

Table 2: Examples of Ketalization of this compound

| Reagent | Catalyst | Product |

|---|---|---|

| Ethylene glycol | p-Toluenesulfonic acid | Benzyl 8-bromo-1,4-dioxa-9-azaspiro[4.6]undecane-9-carboxylate |

| Propane-1,3-diol | Pyridinium p-toluenesulfonate | Benzyl 9-bromo-1,5-dioxa-10-azaspiro[5.6]dodecane-10-carboxylate |

Reactivity Profile of the Azepane Nitrogen After Deprotection

The benzyl carbamate (Cbz) group protecting the azepane nitrogen is a robust protecting group that can be removed under various conditions, most commonly through catalytic hydrogenation. Once deprotected, the secondary amine of the azepane ring becomes a nucleophilic center, opening up a wide range of possible derivatizations.

The deprotected azepane nitrogen can readily undergo N-alkylation with alkyl halides in the presence of a base. N-acylation can be achieved using acyl chlorides or anhydrides, often with a base like triethylamine (B128534) or pyridine to scavenge the resulting acid. Similarly, N-sulfonylation with sulfonyl chlorides in the presence of a base will yield the corresponding sulfonamide. These reactions allow for the introduction of a diverse array of substituents on the nitrogen atom, which can significantly alter the molecule's physical and biological properties.

Table 3: Predicted N-Functionalization Reactions of Deprotected Azepane

| Reagent | Reaction Type | Expected Product |

|---|---|---|

| Ethyl iodide | N-Alkylation | 3-Bromo-1-ethylazepan-4-one |

| Benzoyl chloride | N-Acylation | (3-Bromo-4-oxoazepan-1-yl)(phenyl)methanone |

| Dansyl chloride | N-Sulfonylation | 1-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)-3-bromoazepan-4-one |

The secondary amine of the deprotected azepane can also be used as a scaffold to construct fused or bridged N-heterocyclic systems. For instance, reaction with a suitable bifunctional electrophile could lead to the formation of a new ring fused to the azepane core. The specific outcome would depend on the nature of the electrophile and the reaction conditions employed.

Ring Transformation Reactions of the Azepane Core

The strained seven-membered ring of the azepane core can undergo various ring transformation reactions, with ring contraction being a notable possibility.

Given the presence of an α-bromo ketone, a Favorskii rearrangement is a highly probable ring contraction pathway. adichemistry.comwikipedia.orgnrochemistry.compurechemistry.org Treatment of this compound with a base, such as an alkoxide, would lead to the formation of a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the alkoxide on the carbonyl carbon and cleavage of the cyclopropane (B1198618) ring would result in a five-membered pyrrolidine (B122466) ring with a carboxylic acid ester substituent. adichemistry.com The regiochemical outcome of the ring opening would favor the formation of the more stable carbanion. This reaction provides a powerful method for transforming the azepane scaffold into a substituted pyrrolidine, a common motif in medicinal chemistry.

Table 4: Predicted Favorskii Rearrangement Product

| Base/Nucleophile | Expected Product |

|---|---|

| Sodium methoxide | Benzyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate |

| Sodium ethoxide | Benzyl 3-(ethoxycarbonyl)pyrrolidine-1-carboxylate |

Ring Expansion Pathways (e.g., to Azocane (B75157) systems)

There is no specific information available in the scientific literature regarding the ring expansion of this compound to form azocane systems. General methods for ring expansion of cyclic ketones exist, but their applicability to this specific bromo-oxoazepane derivative has not been reported.

Rearrangements to Other Heterocyclic Systems

Detailed research findings concerning the rearrangement of this compound to other heterocyclic systems are not described in the current body of scientific literature. The Favorskii rearrangement, a common reaction of α-halo ketones, typically results in ring contraction, which is contrary to the formation of larger or different heterocyclic scaffolds from this specific compound. No studies detailing alternative rearrangement pathways for this molecule have been identified.

Due to the absence of specific research data for this compound in these areas, no data tables or detailed research findings can be provided.

Advanced Spectroscopic and Computational Analysis of Benzyl 3 Bromo 4 Oxoazepane 1 Carboxylate and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is the primary tool for probing the molecular structure of Benzyl (B1604629) 3-bromo-4-oxoazepane-1-carboxylate. Each technique offers unique insights, and together they allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For Benzyl 3-bromo-4-oxoazepane-1-carboxylate, both ¹H and ¹³C NMR would be essential.

¹H NMR would provide information on the number of different types of protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons (CH₂), and the protons on the seven-membered azepane ring. The chemical shifts (δ) and coupling constants (J) would be critical for assigning the relative positions of the protons. For instance, the proton at the bromine-bearing carbon (C3) would likely appear as a multiplet due to coupling with adjacent methylene protons. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the azepane ring. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could reveal through-space correlations, offering insights into the conformation and stereochemistry of the ring. mdpi.com

¹³C NMR would complement the proton data by showing the number of unique carbon environments. Key signals would include those for the carbonyl carbon (C=O) of the ketone, the carbonyl carbon of the carbamate (B1207046), the carbons of the phenyl ring, the benzylic carbon, and the carbons of the azepane ring. The chemical shift of the carbon bonded to bromine (C3) and the ketone carbon (C4) would be of particular diagnostic value. The keto-enol tautomerism, if present, could also be investigated by NMR in various solvents. researchgate.netnih.gov

Expected ¹H and ¹³C NMR Data: A hypothetical data table based on known values for similar structures.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.30-7.45 | m | 5H | Ar-H (Phenyl) |

| 5.18 | s | 2H | O-CH₂-Ph |

| 4.50 | dd | 1H | H-3 (CHBr) |

| 3.60-3.80 | m | 2H | H-2 |

| 3.40-3.55 | m | 2H | H-7 |

| 2.70-2.90 | m | 2H | H-5 |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 205.0 | C=O (Ketone, C4) |

| 155.8 | C=O (Carbamate) |

| 136.5 | Ar-C (Quaternary) |

| 128.6 | Ar-C |

| 128.2 | Ar-C |

| 128.0 | Ar-C |

| 67.5 | O-CH₂-Ph |

| 55.0 | C-3 (CHBr) |

| 51.5 | C-2 |

| 48.0 | C-7 |

| 41.0 | C-5 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would be the stretching vibrations of the two carbonyl groups. The ketone (C=O) stretch is expected in the range of 1715-1735 cm⁻¹, typical for a seven-membered cyclic ketone. pressbooks.pub The carbamate carbonyl (N-C=O) stretch would likely appear at a lower frequency, around 1680-1700 cm⁻¹. The presence of the bromine atom adjacent to the ketone (an α-bromo ketone) can sometimes shift the carbonyl frequency. acs.org Other significant absorptions would include C-H stretches for the aromatic and aliphatic parts of the molecule, C-O stretches from the carbamate, and the C-N stretch of the azepane ring. The C-Br stretch would be expected in the fingerprint region, typically between 690-515 cm⁻¹. libretexts.org

Expected IR Absorption Bands: A hypothetical data table based on typical functional group frequencies.

Table 3: Hypothetical IR Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ketone) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1450 | Medium | C=C Stretch (Aromatic) |

| ~1230 | Strong | C-O Stretch (Carbamate) |

| ~1150 | Strong | C-N Stretch |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound (C₁₅H₁₈BrNO₃), HRMS would provide an exact mass measurement, confirming the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

Furthermore, analyzing the fragmentation pattern in the mass spectrum (MS/MS) can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the benzyl group, cleavage of the carbamate moiety, and fragmentation of the azepane ring. Studying these fragments helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy. mdpi.com

While NMR provides structural information in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, provided a suitable single crystal can be grown. nih.gov For a chiral molecule like this compound, X-ray analysis of a crystalline derivative would definitively establish its absolute configuration and the precise conformation of the seven-membered azepane ring. rsc.org This technique provides exact bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecule's shape and steric properties. researchgate.net This data is also crucial for validating and refining computational models. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used alongside experimental techniques to provide deeper insight into molecular properties and behavior that can be difficult to observe directly.

Density Functional Theory (DFT) is a powerful quantum chemical method used to model the electronic structure of molecules. acs.org For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Predicting the most stable three-dimensional conformation of the molecule, which can then be compared with experimental X-ray data, if available. nih.gov

Predict spectroscopic data: Calculating NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra. mdpi.com

Analyze electronic properties: Mapping the molecular electrostatic potential to identify electron-rich and electron-poor regions, which is crucial for predicting sites of reactivity.

Investigate reaction mechanisms: Modeling the energy profiles of potential reactions, helping to understand the stereoselectivity and regioselectivity of synthetic transformations involving the azepane ring. google.com

These computational studies provide a theoretical framework that complements experimental findings, leading to a more complete and nuanced understanding of the chemical nature of this compound. researchgate.net

Conformational Analysis and Energy Landscape Exploration of the Azepane Ring System

The conformational flexibility of the azepane ring is a key determinant of the biological activity of its derivatives. lifechemicals.com The seven-membered ring can adopt a variety of conformations, including chair, boat, and twist-chair forms, with the energy barriers between them often being low. The introduction of substituents, such as the bromo and oxo groups in this compound, significantly influences the conformational equilibrium.

Computational modeling, particularly using density functional theory (DFT), has emerged as a powerful tool for exploring the conformational energy landscape of cyclic systems like azepanes. ijcce.ac.ir For the parent azepane ring, calculations have shown that the chair conformation is generally the most stable. However, the presence of substituents can alter this preference. In the case of this compound, the carbonyl group at the 4-position and the bromine atom at the 3-position introduce steric and electronic effects that dictate the most favorable ring conformations.

Interactive Data Table: Calculated Conformational Energies of Substituted Azepane Analogs

The following table presents hypothetical calculated relative energies for different conformations of a model 3-bromo-4-oxoazepane ring system, based on general principles of conformational analysis of substituted cycloheptanes and related heterocycles. These values illustrate the potential energy differences between the major conformations.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (%) |

| Twist-Chair (TC1) | 0.0 | C2-C3-C4-C5: ~55, N1-C7-C6-C5: ~-80 | 60 |

| Twist-Chair (TC2) | 0.8 | C2-C3-C4-C5: ~-50, N1-C7-C6-C5: ~75 | 25 |

| Chair (C) | 2.5 | C2-C3-C4-C5: ~60, N1-C7-C6-C5: ~-60 | 10 |

| Boat (B) | 4.0 | C2-C3-C4-C5: ~0, N1-C7-C6-C5: ~0 | 5 |

Note: These are illustrative values for a model system and have not been experimentally determined for this compound.

Stereochemical Outcome Predictions and Validation for Synthetic Transformations

The stereochemical outcome of synthetic transformations involving the azepane ring is intrinsically linked to its conformational preferences. The synthesis of functionalized azepanes with specific stereochemistry is a significant challenge and an area of active research. acs.orgnih.gov Stereoselective methods are crucial for accessing enantiomerically pure compounds for biological evaluation.

The presence of the bromine atom at a chiral center adjacent to the carbonyl group in this compound makes the stereocontrolled introduction of further substituents a key synthetic consideration. The prediction of stereochemical outcomes often relies on understanding the transition state geometries of the reactions, which are influenced by the conformation of the azepane ring.

For instance, in the reduction of the ketone at the 4-position, the approach of the reducing agent will be dictated by the steric hindrance imposed by the substituents and the ring itself. The axial or equatorial orientation of the bromine atom in the predominant conformation will play a critical role in directing the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.

Various synthetic strategies have been developed for the stereoselective synthesis of substituted azepanes, including ring-expansion reactions, cycloadditions, and the functionalization of pre-existing azepane cores. nih.govrsc.orgresearchgate.net While specific studies on this compound are limited, the principles derived from the synthesis of other substituted azepanes can be applied.

Interactive Data Table: Predicted vs. Validated Stereochemical Outcomes for Reactions on a Model 3-Bromo-4-oxoazepane System

This table provides hypothetical examples of predicted and validated stereochemical outcomes for common synthetic transformations on a model 3-bromo-4-oxoazepane system.

| Reaction | Reagents | Predicted Major Diastereomer | Experimental Outcome (Hypothetical) | Diastereomeric Ratio (d.r.) |

| Ketone Reduction | NaBH4, MeOH | (3R,4S)-Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate | (3R,4S) isomer favored | 85:15 |

| Enolate Alkylation | 1. LDA, THF, -78 °C; 2. CH3I | (2S,3R)-Benzyl 2-methyl-3-bromo-4-oxoazepane-1-carboxylate | (2S,3R) isomer favored | 70:30 |

| Bromine Substitution | NaN3, DMF | (3S)-Benzyl 3-azido-4-oxoazepane-1-carboxylate (SN2 inversion) | (3S) isomer favored | >95:5 |

Note: These are hypothetical examples based on established principles of stereoselective synthesis and have not been experimentally confirmed for this compound.

Synthetic Applications and Future Research Directions of Benzyl 3 Bromo 4 Oxoazepane 1 Carboxylate

Utility as a Versatile Synthetic Intermediate for Diverse Organic Transformations

The reactivity of benzyl (B1604629) 3-bromo-4-oxoazepane-1-carboxylate is dominated by the electrophilic nature of the carbon bearing the bromine atom, which is activated by the adjacent carbonyl group. nih.gov This inherent reactivity allows for a variety of nucleophilic substitution reactions, making it a valuable precursor for diverse organic transformations. The N-Cbz protecting group is stable under a range of reaction conditions, yet can be readily removed when desired, adding to the compound's synthetic utility.

The α-bromo ketone moiety is susceptible to reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. acs.org These reactions typically proceed via an S_N2 mechanism, leading to the displacement of the bromide and the formation of a new carbon-nucleophile bond at the C3 position. Furthermore, the ketone functionality can undergo various transformations, such as reduction to the corresponding alcohol or reaction with organometallic reagents. fiveable.me

Elimination of hydrogen bromide from benzyl 3-bromo-4-oxoazepane-1-carboxylate can lead to the formation of the corresponding α,β-unsaturated ketone, benzyl 4-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. libretexts.orglibretexts.org This transformation is typically achieved using a non-nucleophilic base, such as pyridine (B92270), and provides an entry into conjugated systems that can undergo Michael additions and other conjugate addition reactions.

Precursor to Highly Functionalized Azepane Derivatives and Related Heterocycles

The azepane scaffold is a key structural motif in numerous biologically active natural products and synthetic compounds. mdpi.comresearchgate.net this compound serves as an excellent starting material for the synthesis of highly functionalized azepane derivatives. The strategic manipulation of the bromo and keto functionalities allows for the introduction of various substituents and the construction of more complex heterocyclic systems.

For instance, reaction with bifunctional nucleophiles can lead to the formation of fused or spirocyclic heterocycles. The synthesis of functionalized azepanes can also be achieved through palladium-mediated cross-coupling reactions of related α-halo eneformamides, highlighting the potential for C-C and C-heteroatom bond formation on the azepane ring. nih.govnih.govacs.org

The following table illustrates potential transformations of this compound to generate functionalized azepane derivatives, based on known reactions of α-bromo ketones.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Primary or Secondary Amine | Benzyl 3-amino-4-oxoazepane-1-carboxylate derivative | Nucleophilic Substitution |

| This compound | Thiol | Benzyl 3-thio-4-oxoazepane-1-carboxylate derivative | Nucleophilic Substitution |

| This compound | Pyridine, heat | Benzyl 4-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | Elimination (Dehydrobromination) |

| This compound | Sodium borohydride (B1222165) | Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate | Reduction of Ketone |

Development of Stereoselective Syntheses for Enantiomerically Enriched Azepane Scaffolds

The development of stereoselective methods for the synthesis of enantiomerically enriched azepane derivatives is of significant interest due to the importance of chirality in drug action. acs.orgnih.gov Starting from the racemic this compound, stereoselective reduction of the ketone can lead to the formation of diastereomeric alcohols. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and reaction conditions. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov

For example, the use of bulky reducing agents may favor attack from the less sterically hindered face of the carbonyl group. Furthermore, substrate-controlled diastereoselective reactions can be employed, where the existing stereochemistry of a chiral center influences the formation of a new one. Asymmetric synthesis of polysubstituted azepanes has been achieved through methods like enantioselective lithiation-conjugate addition sequences. nih.gov

Future research could focus on the development of catalytic asymmetric methods for the transformation of this compound, such as enantioselective hydrogenation of the corresponding enamine or enol ether derivatives.

Exploration of Novel Catalytic Approaches for the Derivatization of the Compound

Modern organic synthesis heavily relies on the use of catalytic methods to achieve high efficiency and selectivity. The derivatization of this compound could be significantly advanced through the exploration of novel catalytic approaches. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds and could potentially be applied to the bromo-azepane scaffold. nih.govnih.govacs.org

The development of catalytic systems for the asymmetric hydrogenation of the ketone functionality or the corresponding α,β-unsaturated derivative would provide a direct route to chiral azepane building blocks. acs.orgacs.orgthieme-connect.deresearchgate.netnih.gov Furthermore, copper-catalyzed tandem amination/cyclization reactions have been shown to be effective for the synthesis of functionalized azepines, suggesting that similar catalytic strategies could be employed for the derivatization of this compound. mdpi.combohrium.comnih.gov

Integration into the Total Synthesis of Complex Natural Products or Pharmaceutically Relevant Scaffolds

The azepane ring is a core structural feature of several important natural products, most notably balanol (B57124), a potent protein kinase C (PKC) inhibitor. nih.govnih.govacs.orgbenthamdirect.com The functionalized nature of this compound makes it an attractive building block for the total synthesis of balanol and its analogues. capes.gov.br The bromo and keto groups provide handles for the introduction of the necessary side chains and stereocenters found in the natural product.

The synthesis of balanol analogues is an active area of research aimed at developing more selective and potent PKC inhibitors for the treatment of various diseases, including cancer and immunological disorders. nih.gov The versatility of this compound allows for the systematic modification of the azepane core, facilitating the exploration of structure-activity relationships (SAR).

Methodological Advancements in Medium-Sized Ring Chemistry

The synthesis of medium-sized rings, such as the seven-membered azepane ring, presents significant challenges due to unfavorable entropic and enthalpic factors, including transannular strain. rsc.orgmdpi.comresearchgate.netnih.govacs.org Methodological advancements in this area are therefore of great importance. Ring-expansion reactions are a powerful strategy for the construction of medium-sized rings, often overcoming the limitations of direct cyclization approaches. mdpi.comrsc.orgnih.govnih.govresearchgate.net

This compound can serve as a platform for exploring novel ring expansion or contraction methodologies. For example, Favorskii-type rearrangements of the α-bromo ketone could potentially lead to ring-contracted piperidine (B6355638) derivatives. Conversely, cleavage of the azepane ring followed by recyclization could provide access to larger heterocyclic systems.

Theoretical and Mechanistic Investigations into its Reactivity Profile

A deeper understanding of the reactivity of this compound can be gained through theoretical and mechanistic investigations. Computational studies, such as density functional theory (DFT) calculations, can provide insights into the conformational preferences of the azepane ring and the transition states of its reactions. nih.gov The flexible nature of the seven-membered ring leads to multiple low-energy conformations, which can significantly influence its reactivity. rsc.org

Mechanistic studies, including kinetic experiments and the characterization of reaction intermediates, can elucidate the pathways of various transformations. For example, a detailed investigation into the mechanism of nucleophilic substitution at the C3 position could reveal the influence of the N-Cbz group and the azepane ring conformation on the reaction rate and stereoselectivity. Such studies are crucial for the rational design of new synthetic methods and the optimization of existing ones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.